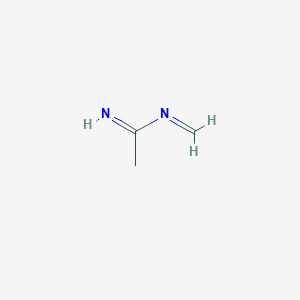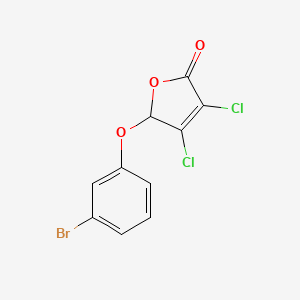
N-Methylideneethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylideneethanimidamide is an organic compound that features an imine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methylideneethanimidamide can be synthesized through several methods. One common approach involves the reaction of ethanimidamide with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylideneethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the imine group into other functional groups such as oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction typically produces secondary amines.
Aplicaciones Científicas De Investigación
N-Methylideneethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-Methylideneethanimidamide exerts its effects involves interactions with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: This compound features two secondary amine groups and is used as a chelating agent in metal complexation reactions.
N-Ethylmaleimide: Known for its reactivity with thiols, this compound is used to modify cysteine residues in proteins.
Uniqueness
This compound is unique due to its imine functional group, which allows it to participate in a variety of chemical reactions that are not possible with similar compounds. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
648880-59-5 |
|---|---|
Fórmula molecular |
C3H6N2 |
Peso molecular |
70.09 g/mol |
Nombre IUPAC |
N-methylideneethanimidamide |
InChI |
InChI=1S/C3H6N2/c1-3(4)5-2/h4H,2H2,1H3 |
Clave InChI |
GWWFDNFHASHOFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)N=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)





![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)

![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)





